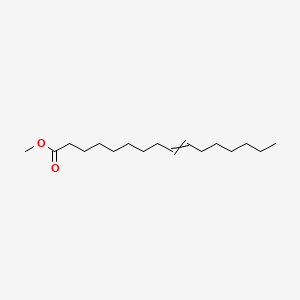
9-hexadecenoic acid, methyl ester, (9Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Hexadecenoic acid, methyl ester, (9Z)-, also known as methyl palmitoleate, is a fatty acid methyl ester with the molecular formula C17H32O2. It is a monounsaturated fatty acid ester derived from palmitoleic acid. This compound is commonly found in various natural sources, including fish oils and vegetable oils. It is known for its cytoprotective and growth-promoting properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
9-Hexadecenoic acid, methyl ester, (9Z)- can be synthesized through the esterification of palmitoleic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .
Industrial Production Methods
Industrial production of 9-hexadecenoic acid, methyl ester, (9Z)- often involves the transesterification of triglycerides found in natural oils. This process uses methanol and a base catalyst, such as sodium methoxide, to convert the triglycerides into fatty acid methyl esters, including methyl palmitoleate .
Analyse Chemischer Reaktionen
Types of Reactions
9-Hexadecenoic acid, methyl ester, (9Z)- undergoes various chemical reactions, including:
Hydrogenation: The double bond in the compound can be hydrogenated to form the saturated methyl ester, methyl palmitate.
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Transesterification: It can react with other alcohols to form different esters.
Common Reagents and Conditions
Hydrogenation: Typically involves the use of hydrogen gas and a metal catalyst such as palladium or nickel under elevated pressure and temperature.
Oxidation: Common oxidizing agents include peracids or molecular oxygen in the presence of a catalyst.
Transesterification: Requires an alcohol (e.g., methanol or ethanol) and a base catalyst like sodium methoxide.
Major Products Formed
Hydrogenation: Methyl palmitate
Oxidation: Epoxides and other oxygenated derivatives
Transesterification: Various fatty acid esters depending on the alcohol used
Wissenschaftliche Forschungsanwendungen
9-Hexadecenoic acid, methyl ester, (9Z)- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which 9-hexadecenoic acid, methyl ester, (9Z)- exerts its effects involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a signaling molecule, modulating various cellular pathways related to inflammation and cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl palmitate: The saturated counterpart of methyl palmitoleate.
Methyl oleate: Another monounsaturated fatty acid methyl ester with a longer carbon chain.
Methyl linoleate: A polyunsaturated fatty acid methyl ester with two double bonds.
Uniqueness
9-Hexadecenoic acid, methyl ester, (9Z)- is unique due to its specific double bond position (9Z), which imparts distinct physical and chemical properties compared to other fatty acid methyl esters. Its cytoprotective and growth-promoting properties also distinguish it from similar compounds .
Eigenschaften
CAS-Nummer |
3913-63-1 |
|---|---|
Molekularformel |
C17H32O2 |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
methyl hexadec-9-enoate |
InChI |
InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h8-9H,3-7,10-16H2,1-2H3 |
InChI-Schlüssel |
IZFGRAGOVZCUFB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=CCCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


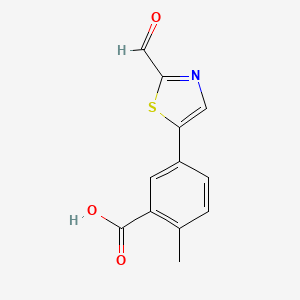
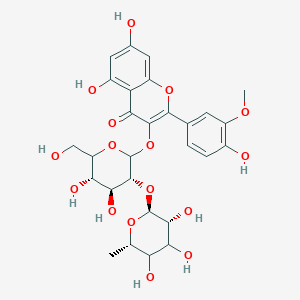
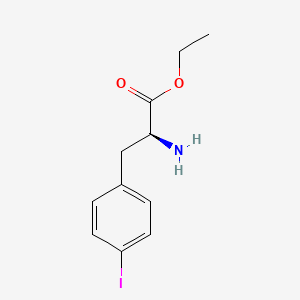
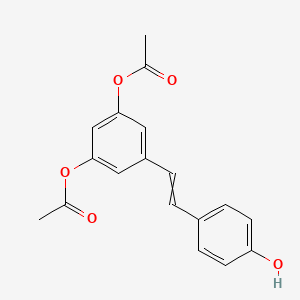
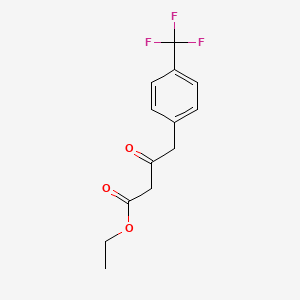
![2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride](/img/structure/B15146312.png)
![1-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one](/img/structure/B15146324.png)

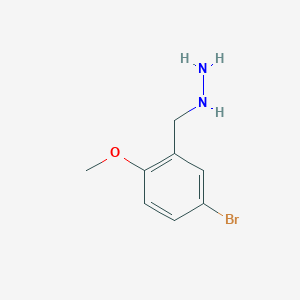
![N-[4-(aminomethyl)phenyl]-2-phenoxyacetamide](/img/structure/B15146343.png)
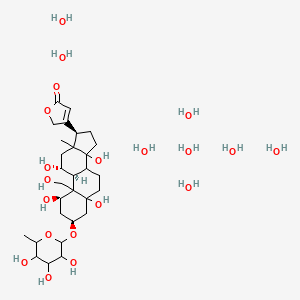
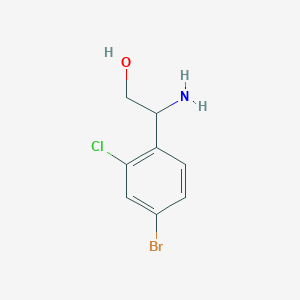

![(2R,3R,4S,5R)-2-[(2R,3R)-4-hydroxy-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butoxy]oxane-3,4,5-triol](/img/structure/B15146368.png)
